Clk1-IN-1

Description

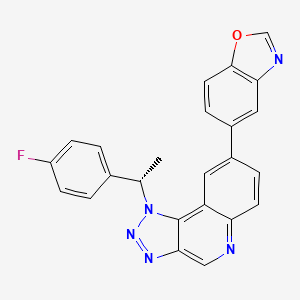

Structure

3D Structure

Propriétés

IUPAC Name |

5-[1-[(1S)-1-(4-fluorophenyl)ethyl]triazolo[4,5-c]quinolin-8-yl]-1,3-benzoxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16FN5O/c1-14(15-2-6-18(25)7-3-15)30-24-19-10-16(4-8-20(19)26-12-22(24)28-29-30)17-5-9-23-21(11-17)27-13-31-23/h2-14H,1H3/t14-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHKVSOQUPYXVRZ-AWEZNQCLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)F)N2C3=C4C=C(C=CC4=NC=C3N=N2)C5=CC6=C(C=C5)OC=N6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)F)N2C3=C4C=C(C=CC4=NC=C3N=N2)C5=CC6=C(C=C5)OC=N6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16FN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Role of Clk1-IN-1 in Alternative Splicing: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cdc2-like kinase 1 (CLK1) is a key regulator of pre-mRNA splicing, a fundamental process for generating proteomic diversity and controlling gene expression. Dysregulation of CLK1 activity is implicated in various diseases, including cancer and neurodegenerative disorders, making it an attractive therapeutic target. This technical guide provides an in-depth exploration of the mechanism of action of CLK1 inhibitors, with a focus on their impact on alternative splicing. We delve into the core molecular interactions, present quantitative data on inhibitor potency, detail relevant experimental protocols, and provide visual representations of the key pathways and workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction to CLK1 and Alternative Splicing

Alternative splicing is a crucial cellular process that allows for the production of multiple distinct mRNA transcripts, and consequently different protein isoforms, from a single gene. This intricate mechanism is orchestrated by the spliceosome, a dynamic complex of small nuclear ribonucleoproteins (snRNPs) and numerous associated proteins. Among the key regulators of spliceosome assembly and function are the serine/arginine-rich (SR) proteins.[1]

CLK1, a member of the dual-specificity protein kinase family, plays a pivotal role in regulating alternative splicing through the phosphorylation of these SR proteins.[2] This phosphorylation is critical for the localization of SR proteins within the nucleus and their ability to engage with pre-mRNA to define exon-intron boundaries.[3] The activity of CLK1 itself is subject to regulation, including through the alternative splicing of its own pre-mRNA, creating a complex feedback loop.[4][5][6] Given its central role in splicing, the inhibition of CLK1 presents a promising strategy for modulating gene expression and treating diseases driven by aberrant splicing.

Mechanism of Action: How CLK1 Inhibition Modulates Alternative Splicing

The primary mechanism by which CLK1 influences alternative splicing is through the phosphorylation of SR proteins.[2] These proteins contain a characteristic C-terminal domain rich in arginine and serine residues (the RS domain), which is the main target for CLK1.

Phosphorylation and Spliceosome Assembly:

-

SR Protein Activation: Phosphorylation of the RS domain by CLK1 is a crucial step for the proper function of SR proteins. This modification influences their subcellular localization, moving them from nuclear speckles, where they are stored, to sites of active transcription and splicing.

-

Interaction with pre-mRNA: Phosphorylated SR proteins bind to specific RNA sequences known as exonic splicing enhancers (ESEs) within pre-mRNA transcripts. This binding helps to define exons and recruit core spliceosomal components, such as the U1 and U2 snRNPs, to the correct splice sites.

-

CLK1's Role in Early Spliceosome Assembly: Research has shown that CLK1 phosphorylates Ser-226 in the C-terminus of U1-70K, a component of the U1 snRNP.[7] This phosphorylation event releases U1-70K from subnuclear granules, allowing it to interact with both the U1 snRNP and the SR protein SRSF1, which are critical steps in establishing the 5' splice site.[7]

The Impact of CLK1 Inhibitors:

Inhibitors of CLK1, such as Clk1-IN-1 and other small molecules, block the kinase's catalytic activity. This prevention of SR protein phosphorylation leads to a cascade of effects on alternative splicing:

-

Sequestration of SR Proteins: Hypophosphorylated SR proteins are retained in nuclear speckles and are unable to participate effectively in splicing.

-

Altered Splice Site Selection: The reduced availability of functional SR proteins leads to changes in splice site recognition. This can result in exon skipping, intron retention, or the use of alternative 5' or 3' splice sites.

-

Feedback Regulation of CLK1: Interestingly, inhibition of CLK1 can affect the splicing of its own pre-mRNA. The skipping of exon 4 in the CLK1 gene produces a catalytically inactive protein isoform.[4][5][6] The use of CLK inhibitors can induce this exon skipping, creating a negative feedback loop.[4]

A Symbiotic Relationship with SRPK1:

CLK1 does not act in isolation. It engages in a symbiotic relationship with serine/arginine protein kinase 1 (SRPK1).[8] While CLK1 binds to SR proteins, it has a limited ability to release them after phosphorylation. SRPK1 interacts with CLK1 and facilitates the release of the phosphorylated SR proteins, allowing them to participate in splicing.[8] This interplay between the two kinases ensures a dynamic and controlled phosphorylation cycle of SR proteins.

Quantitative Data on CLK1 Inhibitors

Several small molecule inhibitors of CLK1 have been developed and characterized. The potency of these inhibitors is typically measured by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

| Inhibitor | Target(s) | IC50 (nM) | Assay Type | Reference |

| Cpd-1 | CLK1, CLK2, SRPK1, SRPK2 | 16 (CLK1), 45 (CLK2), 61 (SRPK1), 75 (SRPK2) | In vitro kinase assay | [9] |

| Cpd-2 | CLK1, CLK2 | <10 (CLK1), <10 (CLK2) | In vitro kinase assay | [9] |

| Cpd-3 | CLK1, CLK2 | <10 (CLK1), <10 (CLK2) | In vitro kinase assay | [9] |

| TG003 | CLK1, CLK2, CLK4 | - | Not specified | [2] |

| ML106 | CLK1, CLK4, Dyrk1A | 59 (CLK1), 39 (CLK4), 62 (Dyrk1A) | Radiometric-based filtration binding assay | [10] |

| ML167 | CLK4 | 136 | Radiometric-based filtration binding assay | [10] |

| ML315 | CLK1, CLK4 | <100 (CLK1), <100 (CLK4) | Radiometric-based filtration binding assay | [10] |

Experimental Protocols

In Vitro CLK1 Kinase Assay (ADP-Glo™ Format)

This protocol is adapted from commercially available kits designed to measure CLK1 kinase activity.[1][2][11]

Materials:

-

Recombinant human CLK1 enzyme

-

Myelin Basic Protein (MBP) as a generic substrate

-

ATP

-

Kinase Assay Buffer

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

Test inhibitor (e.g., this compound) dissolved in DMSO

-

White, opaque 96-well or 384-well plates

Procedure:

-

Prepare Reagents: Thaw all reagents on ice. Prepare a 2X kinase reaction buffer containing the desired concentrations of ATP and MBP.

-

Serial Dilution of Inhibitor: Prepare serial dilutions of the test inhibitor in DMSO. The final DMSO concentration in the assay should not exceed 1%.

-

Set up Kinase Reaction:

-

Add 5 µL of the 2X kinase reaction buffer to each well.

-

Add 2.5 µL of the test inhibitor dilution (or DMSO for control wells).

-

To initiate the reaction, add 2.5 µL of diluted CLK1 enzyme.

-

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 40 minutes).

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

-

ATP Generation and Luminescence Reading:

-

Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and initiate the luciferase reaction.

-

Incubate at room temperature for 30 minutes.

-

Measure the luminescence using a microplate reader.

-

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value.

Cellular Assay for Alternative Splicing Analysis (RT-PCR)

This protocol describes how to assess the effect of a CLK1 inhibitor on the alternative splicing of a target gene in cultured cells.[4][5]

Materials:

-

Cell line of interest (e.g., HCT116, HeLa)

-

Cell culture medium and supplements

-

CLK1 inhibitor (e.g., this compound)

-

RNA extraction kit

-

Reverse transcriptase and reagents for cDNA synthesis

-

PCR primers flanking the alternative splicing event of interest

-

Taq polymerase and PCR reagents

-

Agarose gel and electrophoresis equipment

-

Gel imaging system

Procedure:

-

Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with various concentrations of the CLK1 inhibitor or DMSO (vehicle control) for a specified period (e.g., 24 hours).

-

RNA Extraction: Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase.

-

PCR Amplification:

-

Set up a PCR reaction using the synthesized cDNA as a template.

-

Use primers that flank the exon(s) subject to alternative splicing. This will allow for the amplification of different splice isoforms, which will have different lengths.

-

-

Agarose Gel Electrophoresis:

-

Run the PCR products on an agarose gel to separate the different splice isoforms based on their size.

-

Include a DNA ladder to estimate the size of the PCR products.

-

-

Visualization and Analysis:

-

Stain the gel with an intercalating dye (e.g., ethidium bromide or SYBR Safe) and visualize the DNA bands under UV light.

-

The relative intensity of the bands corresponding to the different splice isoforms reflects the effect of the CLK1 inhibitor on alternative splicing. The percent spliced in (PSI) or percent exon inclusion can be quantified using densitometry software.

-

Visualizing the Pathways and Workflows

Signaling Pathway of CLK1 in Alternative Splicing

Caption: CLK1 phosphorylates and activates SR proteins, promoting their binding to pre-mRNA and subsequent spliceosome assembly. This compound inhibits this process.

Experimental Workflow for Analyzing CLK1 Inhibitor Effects

Caption: Workflow for assessing the impact of a CLK1 inhibitor on alternative splicing in a cellular context.

Logical Relationship of CLK1 Autoregulation

Caption: Autoregulatory feedback loop where active CLK1 and its inhibitors can promote the splicing of its own pre-mRNA to an inactive form.

Conclusion

CLK1 is a master regulator of alternative splicing, and its inhibition offers a compelling therapeutic avenue for a range of diseases. Understanding the intricate molecular mechanisms by which CLK1 inhibitors modulate splicing is paramount for the development of effective and specific drugs. This guide has provided a comprehensive overview of the current knowledge, from the fundamental role of CLK1 in SR protein phosphorylation to the practicalities of experimental validation. The provided data, protocols, and visualizations serve as a valuable resource for researchers and drug developers aiming to further explore and exploit the therapeutic potential of targeting CLK1.

References

- 1. promega.com [promega.com]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Regulatory interplay between SR proteins governs CLK1 kinase splice variants production - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. [PDF] Regulatory interplay between SR proteins governs CLK1 kinase splice variants production | Semantic Scholar [semanticscholar.org]

- 7. CLK1 reorganizes the splicing factor U1-70K for early spliceosomal protein assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Release of SR Proteins from CLK1 by SRPK1: A Symbiotic Kinase System for Phosphorylation Control of Pre-mRNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibitors of CLK Protein Kinases Suppress Cell Growth and Induce Apoptosis by Modulating Pre-mRNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of selective inhibitors of cdc2-like kinases 1 and 4 (Clk1, Clk4) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. bpsbioscience.com [bpsbioscience.com]

The Role of Clk1-IN-1 in the Induction of Autophagy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Autophagy is a critical cellular process responsible for the degradation and recycling of damaged organelles and misfolded proteins, thereby maintaining cellular homeostasis. Dysregulation of autophagy is implicated in a variety of diseases, including neurodegenerative disorders, cancer, and metabolic syndromes. Consequently, the identification of novel small molecules that can modulate autophagy is of significant interest for therapeutic development. This technical guide provides an in-depth overview of the function and mechanism of Clk1-IN-1, a potent inhibitor of Cdc-like kinase 1 (CLK1), in the induction of autophagy. We will detail the underlying signaling pathways, provide comprehensive experimental protocols for assessing its activity, and present quantitative data on its effects.

Introduction to Clk1 and its Role in Cellular Processes

Cdc-like kinase 1 (CLK1) is a dual-specificity protein kinase that plays a crucial role in the regulation of pre-mRNA splicing through the phosphorylation of serine/arginine-rich (SR) proteins. Beyond its function in splicing, emerging evidence has implicated CLK1 in the regulation of other fundamental cellular processes, including cell cycle control and signaling pathways that govern cell survival and death. The inhibition of CLK1 has been identified as a promising strategy for inducing autophagy.

Mechanism of Action: How this compound Induces Autophagy

The primary mechanism by which this compound induces autophagy is through the modulation of the AMP-activated protein kinase (AMPK) and mammalian target of rapamycin complex 1 (mTORC1) signaling pathways. These two kinases are central regulators of cellular metabolism and autophagy.

-

Activation of AMPK: Under normal conditions, CLK1 is thought to negatively regulate AMPK. Inhibition of CLK1 by this compound leads to the activation of AMPK. Activated AMPK is a key sensor of cellular energy status and a potent inducer of autophagy.[1]

-

Inhibition of mTORC1: AMPK activation, in turn, leads to the inhibition of mTORC1, a master negative regulator of autophagy.[2][3] The suppression of mTORC1 activity is a critical step in the initiation of the autophagic process.

This signaling cascade initiated by this compound culminates in the activation of the ULK1 complex (ULK1, ATG13, FIP200), which is essential for the formation of the phagophore, the precursor to the autophagosome.

Signaling Pathway Diagram

References

Clk1-IN-1: A Technical Guide to its Discovery, Development, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides an in-depth technical overview of Clk1-IN-1 (also known as KH-CB19), a potent and highly selective inhibitor of Cdc2-like kinase 1 (CLK1). We delve into the discovery and development history of this compound, detailing its unique non-ATP mimetic binding mode and its profound impact on the regulation of alternative splicing. This guide includes a compilation of quantitative data on its kinase selectivity, detailed experimental protocols for key assays, and a discussion of its therapeutic potential. Visualizations of the CLK1 signaling pathway and experimental workflows are provided to facilitate a comprehensive understanding of this important chemical probe.

Introduction to CLK1 and its Role in Splicing

Cdc2-like kinase 1 (CLK1) is a dual-specificity protein kinase that plays a pivotal role in the regulation of pre-mRNA splicing. A key function of CLK1 is the phosphorylation of serine/arginine-rich (SR) proteins, which are essential components of the spliceosome. This phosphorylation event is critical for the proper localization and function of SR proteins, thereby influencing splice site selection and the overall outcome of alternative splicing. Dysregulation of CLK1 activity and alternative splicing has been implicated in a variety of diseases, including cancer, neurodegenerative disorders, and viral infections, making CLK1 an attractive therapeutic target.

Discovery of this compound (KH-CB19)

This compound, with the internal identifier KH-CB19, was first reported in 2011 by Fedorov and colleagues as a potent and highly specific inhibitor of CLK1 and its isoform CLK4. The discovery of KH-CB19 was a significant step forward in the development of chemical probes to study the biological functions of CLK kinases. Unlike many kinase inhibitors that compete with ATP for the active site, this compound exhibits a non-ATP mimetic binding mode.

Structural studies, including co-crystal structures with CLK1, revealed that KH-CB19 binds in a unique manner, inducing conformational changes in the αC helix and the phosphate-binding loop (P-loop) of the kinase. This distinct binding mechanism is a key determinant of its high selectivity.

Quantitative Kinase Profiling

The selectivity of a chemical probe is paramount for its utility in target validation and as a potential therapeutic lead. This compound has demonstrated remarkable selectivity for CLK1 and CLK4 over a broad panel of other kinases. The following table summarizes the inhibitory activity of this compound against a selection of kinases.

| Kinase Target | IC50 (nM) | Reference |

| CLK1 | 16 | Fedorov et al., 2011 |

| CLK4 | 20 | Fedorov et al., 2011 |

| CLK2 | 130 | Fedorov et al., 2011 |

| CLK3 | >10,000 | Fedorov et al., 2011 |

| DYRK1A | >10,000 | Fedorov et al., 2011 |

| PIM1 | >10,000 | Fedorov et al., 2011 |

| HIPK2 | >10,000 | Fedorov et al., 2011 |

Table 1: In vitro inhibitory activity of this compound against a panel of kinases. Data extracted from the primary discovery publication. Note the high potency against CLK1 and CLK4 and the lack of significant activity against other kinases, including the closely related CLK3 and DYRK1A.

Experimental Protocols

To facilitate further research and application of this compound, this section provides detailed methodologies for key experiments.

In Vitro Kinase Inhibition Assay (Radiometric Filter Binding Assay)

This protocol describes a radiometric assay to determine the in vitro potency of compounds against CLK1.

Materials:

-

Recombinant human CLK1 enzyme

-

Substrate peptide (e.g., a synthetic peptide derived from the RS domain of SRSF1)

-

[γ-33P]ATP

-

Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)

-

This compound or other test compounds dissolved in DMSO

-

96-well plates

-

Phosphocellulose filter plates

-

Wash buffer (e.g., 75 mM phosphoric acid)

-

Scintillation counter

-

Microplate reader

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 96-well plate, add the kinase reaction buffer.

-

Add the test compound dilutions to the wells. Include a DMSO-only control (100% activity) and a no-enzyme control (background).

-

Add the CLK1 enzyme to all wells except the no-enzyme control.

-

Incubate for 10 minutes at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of the substrate peptide and [γ-33P]ATP.

-

Incubate the reaction for a defined period (e.g., 60 minutes) at 30°C.

-

Stop the reaction by adding phosphoric acid.

-

Transfer the reaction mixture to a phosphocellulose filter plate.

-

Wash the filter plate multiple times with wash buffer to remove unincorporated [γ-33P]ATP.

-

Dry the filter plate and add a scintillant.

-

Measure the radioactivity in each well using a scintillation counter.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assay for Alternative Splicing Modulation

This protocol outlines a method to assess the effect of this compound on alternative splicing in a cellular context using a reporter gene assay.

Materials:

-

Human cell line (e.g., HEK293T or HeLa)

-

Cell culture medium and supplements

-

A reporter plasmid containing a minigene with an alternatively spliced exon (e.g., a tissue factor minigene)

-

Transient transfection reagent

-

This compound dissolved in DMSO

-

RNA extraction kit

-

Reverse transcriptase

-

PCR reagents (primers flanking the alternatively spliced exon, Taq polymerase, dNTPs)

-

Agarose gel electrophoresis system

-

Gel documentation system

Procedure:

-

Seed the cells in a multi-well plate and allow them to adhere overnight.

-

Transfect the cells with the alternative splicing reporter plasmid using a suitable transfection reagent.

-

After 24 hours, treat the transfected cells with various concentrations of this compound or DMSO as a control.

-

Incubate the cells for an additional 24 hours.

-

Harvest the cells and extract total RNA using a commercial kit.

-

Perform reverse transcription to synthesize cDNA from the extracted RNA.

-

Amplify the region of the reporter transcript containing the alternatively spliced exon using PCR with specific primers.

-

Separate the PCR products on an agarose gel. The two bands will correspond to the inclusion and exclusion of the alternative exon.

-

Visualize and quantify the intensity of the bands using a gel documentation system.

-

Calculate the ratio of the two splice isoforms to determine the effect of this compound on splicing.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the CLK1 signaling pathway in the context of splicing regulation and a typical workflow for the discovery and characterization of a CLK1 inhibitor.

Caption: CLK1 signaling pathway in pre-mRNA splicing regulation.

Caption: General workflow for the discovery and development of a CLK1 inhibitor.

Development History and Therapeutic Potential

Following its initial discovery, this compound has been widely used as a chemical probe to elucidate the roles of CLK1 in various biological processes. While this compound itself has not progressed into clinical trials, its discovery has spurred the development of other CLK inhibitors with improved pharmacokinetic properties.

One such example is TG693, an orally available and metabolically stable CLK1 inhibitor. Studies with TG693 have demonstrated its potential in the treatment of Duchenne muscular dystrophy by promoting the skipping of a mutated dystrophin exon. This highlights the therapeutic promise of targeting CLK1 for diseases caused by splicing defects.

The therapeutic potential of CLK inhibition extends to oncology, where aberrant splicing is a hallmark of many cancers. CLK inhibitors have been shown to induce apoptosis in cancer cells and suppress tumor growth in preclinical models. Furthermore, the reliance of some viruses, such as influenza, on the host splicing machinery makes CLK1 a potential target for antiviral therapies.

Conclusion

This compound (KH-CB19) represents a landmark discovery in the field of kinase inhibitors, providing a highly selective tool to probe the function of CLK1. Its unique binding mode and potent activity have paved the way for a deeper understanding of the role of CLK1 in splicing regulation and have provided a valuable scaffold for the development of next-generation CLK inhibitors with therapeutic potential. The continued investigation of CLK1 and the development of novel inhibitors hold significant promise for the treatment of a range of diseases with unmet medical needs.

Unraveling the Cellular Impact of Clk1-IN-1: A Technical Guide to Modulated Biological Pathways

For Immediate Release

This technical guide provides a comprehensive overview of the biological pathways modulated by Clk1-IN-1, a potent and selective inhibitor of the CDC-like kinase 1 (CLK1). Designed for researchers, scientists, and drug development professionals, this document delves into the core mechanisms of CLK1 inhibition, presenting quantitative data, detailed experimental protocols, and visual representations of the affected signaling pathways.

Executive Summary

CLK1 is a dual-specificity kinase that plays a crucial role in the regulation of pre-mRNA splicing by phosphorylating serine/arginine-rich (SR) proteins. Dysregulation of CLK1 activity is implicated in various diseases, including cancer and viral infections, making it a compelling target for therapeutic intervention. This compound has emerged as a highly selective and potent small molecule inhibitor of CLK1, offering a valuable tool to probe the kinase's function and a potential starting point for drug development. This guide will explore the downstream consequences of CLK1 inhibition by this compound, focusing on its impact on alternative splicing, cell cycle progression, and apoptosis.

Quantitative Data on Kinase Inhibition

The inhibitory activity of this compound and its analogs has been characterized through various in vitro kinase assays. The following table summarizes the key quantitative data, providing a comparative look at the potency and selectivity of these compounds.

| Compound | Target | IC50 (nM) | Selectivity Notes | Reference |

| This compound | CLK1 | 2 | Potent and selective inhibitor of Cdc2-like kinase 1. | [1] |

| CLK1-IN-3 | CLK1 | 5 | Over 300-fold selectivity for Dyrk1A. Also inhibits CLK2 (42 nM) and CLK4 (108 nM). | [1] |

| T025 | CLK1 | 4.8 (Kd) | Potent inhibitor of multiple CLKs and DYRKs. | [1] |

| KH-CB19 | CLK1 | 19.7 | Also inhibits CLK3 (530 nM). | [1] |

| TG003 | CLK1 | 20 | Also inhibits CLK4 (15 nM). | [1] |

Core Biological Pathway Modulated by this compound: Pre-mRNA Splicing

The primary biological process modulated by this compound is the alternative splicing of pre-messenger RNA (pre-mRNA). CLK1 phosphorylates SR proteins, which are essential components of the spliceosome. This phosphorylation is critical for the proper recognition of splice sites and the subsequent removal of introns and ligation of exons.[2] Inhibition of CLK1 by this compound disrupts this process, leading to widespread alterations in splicing patterns.[3]

Downstream Cellular Consequences of CLK1 Inhibition

The widespread disruption of alternative splicing caused by this compound leads to several significant downstream cellular effects, including alterations in cell cycle progression and the induction of apoptosis.[3]

Cell Cycle Regulation

Gene ontology analyses of genes affected by CLK inhibitors reveal a significant impact on cell cycle pathways.[3] Inhibition of CLK1 can lead to the aberrant splicing of transcripts encoding key cell cycle regulators. While specific effects can be cell-type dependent, this disruption often results in a halt or deregulation of the cell cycle.[4]

Induction of Apoptosis

Inhibition of CLK1 has been shown to induce apoptosis in cancer cells.[3] This is likely a consequence of the altered splicing and subsequent depletion of proteins essential for cell survival.[3] For instance, CLK inhibitors can affect the splicing of transcripts for proteins like AURKA, HDAC1, and PARP, which are critical for cell viability.[3]

Experimental Protocols

In Vitro Kinase Assay for CLK1 Inhibition

This protocol outlines a general procedure for determining the in vitro inhibitory activity of compounds like this compound against CLK1.

Materials:

-

Recombinant CLK1 enzyme

-

Protein substrate (e.g., Myelin Basic Protein)[5]

-

Kinase buffer (e.g., 40 mM MOPS-NaOH pH 7.0, 1 mM EDTA)[6]

-

ATP (including radiolabeled γ-³²P-ATP or a system for luminescence-based detection like ADP-Glo™)[6][7]

-

This compound or other test compounds

-

96-well plates

-

Incubator

-

Detection system (e.g., scintillation counter or luminometer)

Procedure:

-

Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the recombinant CLK1 enzyme and the protein substrate to the kinase buffer.

-

Add the diluted this compound or vehicle control to the respective wells.

-

Pre-incubate the mixture for a defined period at a specific temperature (e.g., 10 minutes at 30°C).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction for a set time (e.g., 30-60 minutes) at 30°C.[6][7]

-

Terminate the reaction (e.g., by adding a stop solution or by spotting onto a filter membrane).

-

Quantify the phosphorylation of the substrate using the appropriate detection method.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Conclusion and Future Directions

This compound is a powerful research tool for dissecting the intricate roles of CLK1 in cellular processes. Its high potency and selectivity make it an excellent probe for studying the consequences of CLK1 inhibition on alternative splicing and downstream pathways. The modulation of these pathways by this compound highlights the therapeutic potential of targeting CLK1 in diseases characterized by aberrant splicing, such as cancer. Future research should focus on elucidating the full spectrum of splicing events altered by this compound in various disease models and on evaluating its efficacy and safety in preclinical in vivo studies. This will pave the way for the potential development of CLK1 inhibitors as a novel class of therapeutics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. What are CLK inhibitors and how do they work? [synapse.patsnap.com]

- 3. Inhibitors of CLK Protein Kinases Suppress Cell Growth and Induce Apoptosis by Modulating Pre-mRNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An extensive program of periodic alternative splicing linked to cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. In vitro kinase assays [bio-protocol.org]

- 7. promega.com [promega.com]

The Role of Clk1-IN-1 in the Regulation of SR Protein Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the role of Cdc2-like kinase 1 (CLK1) in the phosphorylation of serine/arginine-rich (SR) proteins, a critical process in the regulation of pre-mRNA splicing. A central focus of this document is the potent and selective inhibitor, Clk1-IN-1, and its utility as a tool to probe CLK1 function. This guide details the molecular mechanisms of CLK1-mediated SR protein phosphorylation, presents quantitative data on kinase activity and inhibition, provides comprehensive experimental protocols for assessing CLK1 activity and its inhibition, and includes visualizations of the key signaling pathways and experimental workflows.

Introduction to CLK1 and SR Protein Phosphorylation

Cdc2-like kinase 1 (CLK1) is a dual-specificity kinase that plays a pivotal role in the regulation of pre-mRNA splicing by phosphorylating SR proteins.[1][2] SR proteins are a family of essential splicing factors characterized by an RNA recognition motif (RRM) and a C-terminal domain rich in arginine-serine dipeptides (RS domain).[3][4] The phosphorylation state of the RS domain is a key determinant of SR protein function, influencing their subcellular localization, protein-protein interactions, and their activity in splice site selection.[3][5]

Unlike SR-specific protein kinases (SRPKs) which primarily phosphorylate arginine-serine dipeptides, CLK1 phosphorylates both arginine-serine (RS) and serine-proline (SP) dipeptides within the RS domain.[4][6] This "hyper-phosphorylation" by CLK1 is crucial for the mobilization of SR proteins from nuclear speckles to sites of active splicing.[6] The N-terminal extension of CLK1 is essential for this hyper-phosphorylation, acting as a bridge to the SR protein's RS domain.[4][6]

Given the central role of CLK1 in splicing, its dysregulation has been implicated in various diseases. This has driven the development of specific inhibitors to probe its function and as potential therapeutic agents. This compound is a potent and selective inhibitor of CLK1, making it a valuable tool for studying the intricate mechanisms of splicing regulation.

Mechanism of Action: CLK1 and its Inhibition by this compound

CLK1-mediated phosphorylation of SR proteins is a key regulatory step in the splicing process. This process is initiated by the recruitment of SR proteins to the CLK1 kinase. A unique feature of CLK1 is its long, disordered N-terminal domain, which is crucial for recognizing and binding to the RS domains of SR proteins.[4][6] This interaction facilitates the hyper-phosphorylation of the RS domain at multiple sites.[6]

The phosphorylation of SR proteins by CLK1 leads to conformational changes that modulate their interactions with other components of the spliceosome and with the pre-mRNA itself.[3] This ultimately influences the selection of splice sites, allowing for the generation of multiple protein isoforms from a single gene through alternative splicing.

There is also a feedback mechanism where SR proteins themselves can regulate the alternative splicing of CLK1 pre-mRNA, leading to a variant that lacks the catalytic domain.[5] This suggests a tightly controlled regulatory loop governing splicing activity.

Inhibition by this compound:

This compound and other CLK inhibitors function by competing with ATP for binding to the kinase's active site. By occupying the ATP-binding pocket, these inhibitors prevent the transfer of a phosphate group from ATP to the SR protein substrate, thus inhibiting its phosphorylation. This leads to a hypo-phosphorylated state of SR proteins, which in turn alters splicing patterns.

Quantitative Data

The following tables summarize key quantitative data related to CLK1 activity and inhibition.

Table 1: Inhibitory Potency of Selected CLK1 Inhibitors

| Inhibitor | Target(s) | IC50 (nM) | Reference(s) |

| This compound | CLK1 | 2 | [3] |

| Clk1-IN-3 | CLK1, CLK2, CLK4 | 5 (CLK1), 42 (CLK2), 108 (CLK4) | [3] |

| TG003 | CLK1, CLK2, CLK4 | - | [7] |

| KH-CB19 | CLK1, CLK3 | 19.7 (CLK1), 530 (CLK3) | [3] |

Table 2: Kinetic Parameters of CLK1 Phosphorylation of SRSF1

| Kinase | Km for SRSF1 (nM) | Rate Constant (min-1) | Number of Phosphorylation Sites | Reference(s) |

| CLK1 | 70 | 0.065 ± 0.007 | 18 ± 1 | [8] |

| CLK1 (ΔN-terminus) | - | - | ~6 | [6] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols can be adapted for the use of this compound to study its effects on SR protein phosphorylation.

In Vitro CLK1 Kinase Assay (Radiometric)

This assay measures the incorporation of radiolabeled phosphate from [γ-32P]-ATP into a substrate protein.

Materials:

-

Recombinant active CLK1 (e.g., from Sigma-Aldrich)[2]

-

Recombinant SR protein substrate (e.g., His-tagged SRSF1)[2]

-

Kinase Assay Buffer (5X): 250 mM MOPS (pH 7.2), 62.5 mM β-glycerophosphate, 125 mM MgCl2, 25 mM EGTA, 10 mM EDTA. Add DTT to 1.25 mM just before use.[9]

-

[γ-32P]-ATP

-

10 mM ATP stock solution

-

P81 phosphocellulose paper

-

1% Phosphoric acid

-

Scintillation counter and cocktail

Procedure:

-

Prepare a 1X Kinase Assay Buffer from the 5X stock.

-

Prepare the reaction mixture in a microcentrifuge tube on ice. For a 25 µL reaction:

-

5 µL of 5X Kinase Assay Buffer

-

Recombinant CLK1 (concentration to be optimized empirically)

-

Recombinant SR protein substrate (e.g., 1-2 µg)

-

This compound or vehicle (DMSO) at desired concentrations. Pre-incubate for 10-15 minutes at room temperature.

-

Make up the volume to 20 µL with sterile water.

-

-

Initiate the reaction by adding 5 µL of [γ-32P]-ATP solution (final concentration of ATP to be optimized, e.g., 100 µM).

-

Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes).[2]

-

Stop the reaction by spotting 20 µL of the reaction mixture onto a P81 phosphocellulose paper square.

-

Wash the P81 paper three times for 10 minutes each in 1% phosphoric acid to remove unincorporated [γ-32P]-ATP.

-

Air dry the P81 paper.

-

Place the paper in a scintillation vial, add scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter.

In Vitro CLK1 Kinase Assay (ADP-Glo™ Luminescence Assay)

This non-radioactive assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

-

Chemi-Verse™ CLK1 Kinase Assay Kit (BPS Bioscience, #79929) or individual components.[7]

-

Recombinant CLK1

-

SR protein substrate

-

This compound

-

ADP-Glo™ Kinase Assay kit (Promega, #V9101)

-

White, opaque 96-well or 384-well plates

-

Luminometer

Procedure:

-

Prepare the 1X Kinase Assay Buffer as per the manufacturer's instructions.

-

Set up the kinase reaction in a white assay plate. For a 5 µL reaction (384-well plate):

-

1 µL of this compound or vehicle (DMSO) at various concentrations.

-

2 µL of recombinant CLK1 in Kinase Assay Buffer.

-

2 µL of a mixture of SR protein substrate and ATP in Kinase Assay Buffer.

-

-

Incubate the reaction at room temperature for 60 minutes.[10]

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.[10]

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.[10]

-

Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of ADP produced and thus to the CLK1 kinase activity.

Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

Caption: CLK1-mediated phosphorylation of SR proteins and its inhibition by this compound.

Caption: General workflow for in vitro CLK1 kinase assays.

Conclusion

CLK1 is a critical regulator of pre-mRNA splicing through its phosphorylation of SR proteins. The development of potent and selective inhibitors, such as this compound, provides researchers with powerful tools to dissect the complex roles of CLK1 in normal physiology and disease. The experimental protocols and data presented in this guide offer a framework for investigating the effects of this compound and other inhibitors on SR protein phosphorylation, ultimately contributing to a deeper understanding of splicing regulation and the development of novel therapeutic strategies.

References

- 1. CLK1 - Wikipedia [en.wikipedia.org]

- 2. academic.oup.com [academic.oup.com]

- 3. The Protein Kinase Clk/Sty Directly Modulates SR Protein Activity: Both Hyper- and Hypophosphorylation Inhibit Splicing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-terminus of the protein kinase CLK1 induces SR protein hyperphosphorylation. [escholarship.org]

- 5. Regulatory interplay between SR proteins governs CLK1 kinase splice variants production - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-Terminus of the Protein Kinase CLK1 Induces SR Protein Hyper-Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. Release of SR Proteins from CLK1 by SRPK1: A Symbiotic Kinase System for Phosphorylation Control of Pre-mRNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. promega.com [promega.com]

An In-depth Technical Guide to the Selectivity Profile of a Potent CLK1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the selectivity profile of a potent Cdc-like kinase 1 (CLK1) inhibitor, herein referred to as CLK1-IN-3, a representative tool compound for studying this kinase family. Cdc-like kinases (CLKs) are crucial regulators of pre-mRNA splicing through the phosphorylation of serine/arginine-rich (SR) proteins, making them attractive targets for therapeutic intervention in various diseases, including cancer and neurodegenerative disorders.[1][2] Understanding the precise selectivity of chemical probes like CLK1-IN-3 is paramount for the accurate interpretation of experimental results and for guiding drug discovery efforts.

Quantitative Selectivity Profile

The inhibitory activity of CLK1-IN-3 against the four human CLK isoforms and its selectivity against the closely related DYRK1A kinase have been quantified using biochemical assays. The half-maximal inhibitory concentration (IC50) values provide a clear measure of the compound's potency and isoform preference.

Table 1: Biochemical IC50 Values for CLK1-IN-3

| Kinase Target | IC50 (nM) | Data Source(s) |

|---|---|---|

| CLK1 | 5 | [3] |

| CLK2 | 42 | [3] |

| CLK4 | 108 | [3] |

| DYRK1A | >1500* | [3] |

| CLK3 | N/A | - |

*Note: The inhibitor demonstrates over 300-fold selectivity for CLK1 versus DYRK1A[3]. Data for CLK3 was not available in the reviewed sources; however, many CLK inhibitors show weaker activity against this isoform[1].

This profile highlights CLK1-IN-3 as a potent inhibitor of CLK1 with moderate activity against CLK2 and CLK4. Its high degree of selectivity against the off-target kinase DYRK1A makes it a valuable tool for specifically probing CLK1 function.

Experimental Protocols for Kinase Inhibition Assays

The determination of a kinase inhibitor's selectivity profile is achieved through rigorous biochemical and cellular assays. The IC50 values presented above are typically generated using in vitro kinase activity assays.

1. Biochemical Kinase Assay (Radiometric)

This method directly measures the catalytic activity of the kinase by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate. It is considered a gold standard for reliability.[4][5][6]

-

Objective: To determine the concentration of an inhibitor required to reduce the kinase's enzymatic activity by 50% (IC50).

-

Key Reagents:

-

Recombinant human kinase (e.g., CLK1, CLK2, CLK4).

-

Specific peptide substrate (e.g., a synthetic peptide containing a known phosphorylation site for CLKs).

-

Radioactive [γ-³³P]ATP.

-

Test inhibitor (e.g., CLK1-IN-3) at various concentrations.

-

Assay buffer containing necessary cofactors (e.g., Mg²⁺).

-

-

Procedure:

-

The kinase, substrate, and serially diluted inhibitor are pre-incubated in the wells of a microtiter plate.

-

The kinase reaction is initiated by the addition of [γ-³³P]ATP. The ATP concentration is typically kept near its Michaelis constant (Km) for the specific kinase to ensure accurate competitive inhibition measurement.[7]

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The reaction is stopped, and the radiolabeled substrate is separated from the unreacted [γ-³³P]ATP, often by capturing the substrate on a filter membrane.

-

The amount of incorporated radioactivity on the filter is measured using a scintillation counter.

-

Data is plotted as percent inhibition versus inhibitor concentration, and the IC50 value is calculated using a nonlinear regression model.

-

2. Kinome-Wide Selectivity Profiling

To assess selectivity on a broader scale, inhibitors are often screened against a large panel of kinases. This provides a comprehensive view of potential off-target effects.[5][7]

-

Objective: To identify other kinases that are significantly inhibited by the compound, thus defining its kinome-wide selectivity.

-

Methodology (Example: KINOMEscan®): This is a competitive binding assay format.

-

A DNA-tagged kinase is incubated with the test compound and an immobilized, active-site-directed ligand.

-

The amount of kinase that binds to the immobilized ligand is quantified using qPCR of the DNA tag.

-

A potent inhibitor will prevent the kinase from binding to the immobilized ligand, resulting in a low signal.

-

Results are often reported as "percent of control," where a lower percentage indicates stronger binding of the inhibitor to the kinase.

-

Visualizing Pathways and Processes

CLK Signaling Pathway

The primary role of CLK kinases is the regulation of pre-mRNA splicing. They phosphorylate SR proteins, which are key components of the spliceosome.[2][8] This action modulates the selection of splice sites, thereby controlling gene expression. CLK1 activity itself can be influenced by upstream kinases like AKT2 and can impact downstream pathways such as Wnt signaling and autophagy.[1]

Caption: Core CLK1 signaling pathway and point of intervention.

Experimental Workflow for Selectivity Profiling

The process of characterizing a kinase inhibitor involves a tiered approach, moving from initial potency determination to comprehensive selectivity analysis.

Caption: Workflow for determining kinase inhibitor selectivity.

Inhibitory Profile of CLK1-IN-3

This diagram visually summarizes the graded inhibitory potency of CLK1-IN-3 against the different CLK isoforms based on the quantitative data.

Caption: Relative inhibitory activity of CLK1-IN-3.

References

- 1. Cdc-Like Kinases (CLKs): Biology, Chemical Probes, and Therapeutic Potential [mdpi.com]

- 2. What are CLK inhibitors and how do they work? [synapse.patsnap.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. reactionbiology.com [reactionbiology.com]

- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 7. Computational analysis of kinase inhibitor selectivity using structural knowledge - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Clk1-IN-1 as a chemical probe for studying CLK1 function

An In-depth Technical Guide on the Utilization of Clk1-IN-1 as a Chemical Probe for Studying CDC-Like Kinase 1 (CLK1) Function.

This guide provides comprehensive information for researchers, scientists, and drug development professionals on the chemical probe this compound. It covers its mechanism of action, quantitative data on its potency and selectivity, detailed experimental protocols, and the signaling context of its target, CLK1.

Introduction to CLK1 and the Role of Chemical Probes

CDC-Like Kinase 1 (CLK1) is a dual-specificity protein kinase that plays a crucial role in the regulation of pre-mRNA splicing.[1][2] It achieves this by phosphorylating serine/arginine-rich (SR) proteins, which are key components of the spliceosome.[3][4] The phosphorylation status of SR proteins dictates their subcellular localization and their ability to bind to pre-mRNA, thereby influencing splice site selection.[3][4] Dysregulation of CLK1 activity has been implicated in a variety of diseases, including cancer, neurodegenerative disorders, and viral infections, making it an attractive target for therapeutic intervention.[5][6]

Chemical probes are potent, selective, and cell-permeable small molecules that enable the interrogation of protein function in a cellular context. This compound has emerged as a valuable chemical probe for studying CLK1 due to its high potency and selectivity. This guide will provide the necessary details to effectively utilize this compound in laboratory settings.

This compound: A Potent and Selective Chemical Probe

This compound is a potent inhibitor of CLK1 with a reported half-maximal inhibitory concentration (IC50) of 2 nM.[7] Its selectivity has been profiled against other kinases, demonstrating a favorable profile for a chemical probe.

Quantitative Data for this compound

| Target | IC50 (nM) | Notes |

| CLK1 | 2 | Primary Target |

| CLK2 | 31 | ~15-fold selectivity over CLK2 |

| CLK4 | 8 | ~4-fold selectivity over CLK4 |

| DYRK1A | >100 | Identified as a potential off-target, but with significantly lower potency. |

Table 1: In Vitro Potency and Selectivity of this compound. This table summarizes the inhibitory activity of this compound against its primary target CLK1 and other closely related kinases. Data is compiled from publicly available sources.[7]

CLK1 Signaling Pathway and Mechanism of Inhibition

CLK1 functions within the nucleus to regulate alternative splicing. The process begins with the transcription of a gene into pre-mRNA, which contains both exons (coding regions) and introns (non-coding regions). The spliceosome, a large RNA-protein complex, removes the introns and joins the exons to produce mature mRNA. SR proteins are critical for the assembly of the spliceosome and for guiding it to the correct splice sites.

CLK1 phosphorylates SR proteins, causing their release from nuclear speckles, which are storage depots for splicing factors, and promoting their association with the spliceosome.[4] This phosphorylation event is a key regulatory step in alternative splicing, allowing for the production of different protein isoforms from a single gene.

This compound acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of CLK1 and preventing the transfer of a phosphate group to its substrates, the SR proteins. This inhibition of CLK1 activity leads to the hypophosphorylation of SR proteins, altering their localization and function, which in turn modulates alternative splicing events.

Figure 1: CLK1 Signaling Pathway in Alternative Splicing. This diagram illustrates the central role of CLK1 in phosphorylating SR proteins, a critical step for their function in the spliceosome and the regulation of pre-mRNA splicing. This compound inhibits this process by targeting CLK1.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the function of CLK1 using this compound.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay measures the amount of ADP produced by the kinase reaction, which is directly proportional to the kinase activity.

Materials:

-

Recombinant human CLK1 enzyme

-

Myelin Basic Protein (MBP) as a substrate

-

ATP

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

This compound

-

Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

White, opaque 96- or 384-well plates

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 384-well plate, add 1 µL of the inhibitor dilution (or DMSO for control).

-

Add 2 µL of CLK1 enzyme solution (concentration to be optimized for linear ATP consumption).

-

Add 2 µL of a mix containing the substrate (MBP) and ATP.

-

Incubate the reaction at room temperature for 60 minutes.

-

Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Figure 2: Workflow for In Vitro Kinase Inhibition Assay. This diagram outlines the key steps of the ADP-Glo™ kinase assay to determine the potency of this compound against CLK1.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify the direct binding of a compound to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein against thermal denaturation.

Materials:

-

Cells expressing endogenous or overexpressed CLK1

-

This compound

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (containing protease and phosphatase inhibitors)

-

PCR tubes or 96-well PCR plates

-

Thermal cycler

-

Equipment for Western blotting

Procedure:

-

Treat cells with this compound or DMSO for a defined period (e.g., 1-2 hours).

-

Harvest and wash the cells with PBS.

-

Resuspend the cells in PBS and aliquot into PCR tubes.

-

Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C.

-

Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

-

Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

-

Collect the supernatant and determine the protein concentration.

-

Analyze the amount of soluble CLK1 in each sample by Western blotting using a CLK1-specific antibody.

-

A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement.

Figure 3: Workflow for Cellular Thermal Shift Assay (CETSA). This diagram shows the experimental steps to confirm the binding of this compound to CLK1 in intact cells.

Western Blotting for Phospho-SR Proteins

This method is used to assess the downstream effect of CLK1 inhibition on the phosphorylation of its substrates.

Materials:

-

Cells treated with this compound or DMSO

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

SDS-PAGE gels and electrophoresis equipment

-

PVDF or nitrocellulose membranes

-

Transfer buffer and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-SR (e.g., mAb104) and an antibody against a loading control (e.g., GAPDH or β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Lyse the treated cells and determine the protein concentration.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-SR antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply the chemiluminescent substrate and detect the signal using a chemiluminescence imager.

-

Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

Conclusion

This compound is a highly potent and selective chemical probe that serves as an invaluable tool for the scientific community to investigate the biological functions of CLK1. Its ability to specifically inhibit CLK1 in cellular and in vitro systems allows for the detailed dissection of its role in pre-mRNA splicing and its implication in various disease states. The experimental protocols provided in this guide offer a starting point for researchers to effectively utilize this compound in their studies. As with any chemical probe, it is crucial to use it at appropriate concentrations and to include proper controls to ensure the observed effects are on-target.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of Potent and Selective Inhibitors of Cdc2-Like Kinase 1 (CLK1) as a New Class of Autophagy Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. promega.com [promega.com]

- 5. mdpi.com [mdpi.com]

- 6. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An extensive program of periodic alternative splicing linked to cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]

The Role of CDC-Like Kinase 1 (CLK1) Inhibition in Neurodegenerative Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neurodegenerative diseases such as Alzheimer's, Parkinson's, and frontotemporal dementia present a significant and growing global health challenge. A key pathological feature shared across several of these disorders is the dysregulation of alternative RNA splicing, which leads to the production of aberrant or toxic protein isoforms. CDC-Like Kinase 1 (CLK1), a dual-specificity kinase, plays a pivotal role in regulating pre-mRNA splicing through the phosphorylation of serine/arginine-rich (SR) proteins.[1][2] This central function has positioned CLK1 as a promising therapeutic target for correcting splicing defects in neurodegenerative diseases.[3][4] Furthermore, emerging evidence implicates CLK1 in the modulation of neuroinflammatory pathways, another critical component of neurodegeneration.[5][6] This technical guide provides an in-depth exploration of the role of CLK1 inhibition in preclinical neurodegenerative disease models, focusing on the mechanism of action, experimental validation, and therapeutic potential of potent and selective CLK1 inhibitors.

Introduction to CLK1 and its Role in Neurodegeneration

CLK1 is a member of the LAMMER family of protein kinases and is crucial for the regulation of alternative splicing.[2][7] It phosphorylates SR proteins, which are essential components of the spliceosome. This phosphorylation facilitates the release of SR proteins from nuclear speckles, allowing them to participate in the assembly of the spliceosome on pre-mRNA and influence splice site selection.[1][8]

Dysregulated alternative splicing is increasingly recognized as a significant contributor to the pathology of various neurodegenerative diseases.[9][10][11] For instance, the ratio of different isoforms of the tau protein (3R vs. 4R), which is critical for microtubule stability, is altered in tauopathies like Alzheimer's disease and frontotemporal dementia, and this is influenced by splicing factors regulated by kinases like CLK1.[12]

Inhibition of CLK1 offers a therapeutic strategy to normalize aberrant splicing patterns. By preventing the hyperphosphorylation of SR proteins, CLK1 inhibitors can restore the balance of splice isoforms of key proteins implicated in neurodegeneration.[3][4] Moreover, CLK1 has been shown to influence neuroinflammatory processes, potentially through the regulation of gene expression in microglia, the resident immune cells of the brain.[5]

Key CLK1 Inhibitors in Neurodegenerative Disease Research

While the term "Clk1-IN-1" is generic, several potent and selective CLK1 inhibitors have been characterized and are instrumental in studying the therapeutic potential of targeting this kinase. This guide will focus on the following representative compounds:

-

KH-CB19: A highly specific and potent inhibitor of CLK1 and CLK4.[3][9]

-

Leucettamine B: A marine alkaloid with potent inhibitory activity against CLK1 and other kinases like DYRK1A.[3][9]

-

SGC-CLK-1: A chemical probe for CLK1, CLK2, and CLK4 with excellent kinome-wide selectivity.[13][14]

-

T-025: A potent CLK inhibitor that has been shown to modulate alternative splicing and exhibit anti-tumor efficacy.[15]

Quantitative Data on CLK1 Inhibitors

The following tables summarize the in vitro potency of these representative CLK1 inhibitors. This data is crucial for designing and interpreting experiments in neurodegenerative disease models.

| Inhibitor | Target | IC50 (nM) | Off-Targets (IC50, nM) | Reference(s) |

| KH-CB19 | CLK1 | 20 | CLK3 (>100-fold selectivity) | [4] |

| Leucettamine B | CLK1 | 15 | DYRK1A (40), DYRK2 (35), CLK3 (4500) | [3][9] |

| SGC-CLK-1 | CLK1 | 13 | CLK2 (4), CLK4 (46), HIPK1, HIPK2, STK16 | [13][16] |

| T-025 | CLK1/2/4 | Not specified | DYRK1A | [15] |

Signaling Pathways and Experimental Workflows

CLK1-Mediated Regulation of Alternative Splicing

CLK1 inhibition directly impacts the phosphorylation status of SR proteins, leading to changes in alternative splicing. The workflow to investigate this involves treating neuronal cells with a CLK1 inhibitor, followed by RNA extraction and analysis.

Caption: CLK1's role in alternative splicing and its inhibition.

Experimental Workflow for Analyzing Alternative Splicing

Caption: Workflow for assessing CLK1 inhibitor effects on splicing.

CLK1 in Neuroinflammation

CLK1 deficiency has been shown to promote a pro-inflammatory response in microglia.[5] This may be mediated through signaling pathways such as mTOR/HIF-1α and NF-κB.[10][11] Inhibition of CLK1 could therefore have anti-inflammatory effects.

Caption: CLK1's potential role in modulating neuroinflammation.

Experimental Protocols

Biochemical Kinase Assay for CLK1 Activity

Objective: To determine the in vitro potency (IC50) of a test compound against recombinant human CLK1.

Materials:

-

Recombinant human CLK1 enzyme

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA)

-

ATP

-

Substrate (e.g., Myelin Basic Protein or a specific peptide substrate)

-

Test compound (serially diluted)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

96- or 384-well white plates

-

Luminometer

Procedure:

-

Prepare serial dilutions of the test compound in DMSO and then in kinase buffer.

-

In a white assay plate, add the test compound dilutions. Include controls for no inhibitor (0% inhibition) and no enzyme (100% inhibition).

-

Add the CLK1 enzyme to all wells except the "no enzyme" control.

-

Initiate the kinase reaction by adding a mixture of ATP and the substrate. The final ATP concentration should be at or near its Km for CLK1.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions. This involves a two-step process of depleting unused ATP and then converting ADP to ATP, which is used to generate a luminescent signal.

-

Read the luminescence on a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Western Blot for SR Protein Phosphorylation in Neuronal Cells

Objective: To assess the effect of a CLK1 inhibitor on the phosphorylation of SR proteins in a cellular context.

Materials:

-

Neuronal cell line (e.g., SH-SY5Y, PC12, or iPSC-derived neurons)

-

Cell culture medium and supplements

-

CLK1 inhibitor (e.g., KH-CB19)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-SR (e.g., mAb104), anti-pan-SR, and a loading control (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Plate neuronal cells and allow them to adhere and grow to a suitable confluency.

-

Treat the cells with various concentrations of the CLK1 inhibitor (e.g., 10 nM, 100 nM, 1 µM) or vehicle (DMSO) for a specified time (e.g., 6-24 hours).

-

Wash the cells with ice-cold PBS and lyse them on ice with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-SR proteins overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Strip the membrane (if necessary) and re-probe for total SR proteins and the loading control.

-

Quantify the band intensities and normalize the phospho-SR signal to the total SR and/or loading control signal.

Immunofluorescence for Subcellular Localization of SR Proteins

Objective: To visualize the effect of CLK1 inhibition on the subcellular distribution of SR proteins.

Materials:

-

Neuronal cells grown on coverslips

-

CLK1 inhibitor

-

4% paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% normal goat serum in PBS)

-

Primary antibody against an SR protein (e.g., anti-SC35/SRSF2)

-

Fluorophore-conjugated secondary antibody

-

DAPI for nuclear counterstaining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Treat cells on coverslips with the CLK1 inhibitor or vehicle as described for the western blot.

-

Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.

-

Wash with PBS and block with blocking solution for 1 hour.

-

Incubate with the primary antibody in blocking solution for 1-2 hours at room temperature or overnight at 4°C.

-

Wash with PBS and incubate with the fluorophore-conjugated secondary antibody for 1 hour in the dark.

-

Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.

-

Wash with PBS and mount the coverslips onto microscope slides using mounting medium.

-

Image the cells using a fluorescence or confocal microscope, observing changes in the characteristic nuclear speckle pattern of the SR protein.

In Vivo Administration of a CLK1 Inhibitor in a Mouse Model of Alzheimer's Disease

Objective: To evaluate the therapeutic efficacy of a CLK1 inhibitor in a transgenic mouse model of Alzheimer's disease (e.g., 5xFAD or APP/PS1).

Materials:

-

Transgenic AD mice and wild-type littermate controls

-

CLK1 inhibitor formulated for in vivo use (e.g., in a solution for oral gavage or intraperitoneal injection)

-

Vehicle control

-

Equipment for behavioral testing (e.g., Morris water maze, Y-maze)

-

Equipment for tissue collection and processing

-

Reagents for immunohistochemistry or ELISA for Aβ plaques and neuroinflammation markers

Procedure:

-

Acclimate the mice to the experimental conditions.

-

Begin treatment at an appropriate age, before or after the onset of pathology, depending on the study's aim (prophylactic or therapeutic).

-

Administer the CLK1 inhibitor or vehicle daily (or as determined by pharmacokinetic studies) via the chosen route (e.g., oral gavage, IP injection) for a specified duration (e.g., 1-3 months). The dose will need to be optimized but could be in the range of 1-50 mg/kg.

-

Conduct behavioral testing at the end of the treatment period to assess cognitive function.

-

At the end of the study, euthanize the mice and collect brain tissue.

-

Process the brain tissue for downstream analysis:

-

One hemisphere can be fixed for immunohistochemical analysis of Aβ plaques (e.g., using 6E10 or 4G8 antibodies), tau pathology (e.g., AT8), and markers of neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes).

-

The other hemisphere can be snap-frozen for biochemical analyses, such as ELISA to quantify Aβ40 and Aβ42 levels, or western blotting for markers of inflammation or synaptic proteins.

-

-

Analyze the data to compare the effects of the CLK1 inhibitor treatment to the vehicle control in both transgenic and wild-type mice.

Conclusion

Targeting CLK1 with small molecule inhibitors represents a novel and promising therapeutic avenue for neurodegenerative diseases. By modulating alternative splicing and potentially mitigating neuroinflammation, these compounds address fundamental pathological mechanisms. The experimental protocols and data presented in this guide provide a framework for researchers to further explore the role of CLK1 in neurodegeneration and to advance the development of CLK1-targeted therapeutics. Rigorous preclinical evaluation using the described methodologies will be essential to validate the efficacy and safety of this approach and to pave the way for future clinical translation.

References

- 1. The anti-neurodegeneration drug clioquinol inhibits the aging-associated protein CLK-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Immunotherapeutic Strategies for Neuroblastoma: Present, Past and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An extensive program of periodic alternative splicing linked to cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | TTBK1 and CK1 inhibitors restore TDP-43 pathology and avoid disease propagation in lymphoblast from Alzheimer’s disease patients [frontiersin.org]

- 7. Screening of tau protein kinase inhibitors in a tauopathy-relevant cell-based model of tau hyperphosphorylation and oligomerization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Comprehensive Characterization of CK1δ-Mediated Tau Phosphorylation in Alzheimer’s Disease [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. Clk1 deficiency promotes neuroinflammation and subsequent dopaminergic cell death through regulation of microglial metabolic reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. NF-κB as an Inducible Regulator of Inflammation in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Human CDC2-like kinase 1 (CLK1): a novel target for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. SGC-CLK-1: A chemical probe for the Cdc2-like kinases CLK1, CLK2, and CLK4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. embopress.org [embopress.org]

- 16. Probe SGC-CLK-1 | Chemical Probes Portal [chemicalprobes.org]

Unraveling the Kinome: A Technical Guide to the Fundamental Differences Between CLK1, CLK2, and CLK4 Inhibition

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core distinctions between the inhibition of three closely related members of the CDC-like kinase (CLK) family: CLK1, CLK2, and CLK4. These dual-specificity kinases play pivotal roles in the regulation of pre-mRNA splicing through the phosphorylation of serine/arginine-rich (SR) proteins, making them attractive targets for therapeutic intervention in a host of diseases, including cancer and neurodegenerative disorders. Understanding the nuances of their inhibition is critical for the development of selective and effective therapeutics.

Core Functional Distinctions and Therapeutic Relevance

CLK1, CLK2, and CLK4, while sharing a high degree of homology within their kinase domains, exhibit distinct substrate specificities and are implicated in different cellular processes and pathologies.[1][2][3][4] Their primary function is to phosphorylate SR proteins, which are essential components of the spliceosome that regulate both constitutive and alternative splicing.[5][6]

CLK1 has been linked to the regulation of viral replication, such as influenza and HIV-1, and is implicated in Alzheimer's disease through its role in the splicing of the tau protein.[1] Its inhibition is being explored as a potential therapeutic strategy for these conditions.

CLK2 is recognized as an oncogene in several cancers, including breast and colorectal cancer.[7][8] It promotes cell survival and proliferation, and its inhibition can lead to apoptosis in cancer cells.[9] CLK2 is also involved in the cellular response to DNA damage.[10]

CLK4 , sharing high sequence identity with CLK1, is also a key regulator of alternative splicing.[1][3] Its inhibition has been shown to be a potential therapeutic avenue for various cancers and has been implicated in the DNA damage response pathway through the regulation of NF-κB.[10][11]

Comparative Inhibitor Selectivity

The development of selective inhibitors for individual CLK isoforms remains a significant challenge due to the high similarity in their ATP-binding pockets. However, a number of small molecules have been identified that exhibit varying degrees of selectivity. The following table summarizes the inhibitory potency (IC50 values) of several key compounds against CLK1, CLK2, and CLK4.

| Inhibitor | CLK1 IC50 (nM) | CLK2 IC50 (nM) | CLK4 IC50 (nM) | Selectivity Profile |

| TG003 | 20[12][13][14][15] | 200[12][13][14][15] | 15[12][13][14][15] | Potent inhibitor of CLK1 and CLK4, less potent against CLK2. |

| KH-CB19 | 19.7[16][17] | - | - | Potent CLK1 inhibitor, with significantly lower potency for CLK3 (IC50 = 530 nM).[16][17] Also reported as a potent inhibitor of CLK1 and CLK4.[18] |

| SGC-CLK-1 | 13[19][20] | 4[19][20] | 46[19][20] | Potent inhibitor of CLK1, CLK2, and CLK4, with the highest affinity for CLK2.[19][20][21][22] |

| Cirtuvivint (SM08502) | 8[23] | 2[23][24] | 1[23] | A potent pan-CLK and DYRK inhibitor.[23][25][26] |

| SRI-29329 | 78[27] | 16[27] | 86[27] | Selective CLK inhibitor.[27] |

| CC-671 | - | 6[27] | - | Dual TTK and CLK2 inhibitor.[27] |

| ML167 | - | - | 136 | Highly selective CLK4 inhibitor. |

| Compound 150441 | - | - | 21.4[11] | Selective CLK4 inhibitor.[11][28] |

Signaling Pathways and Inhibition Mechanisms